Sodium nitroprusside

Beschreibung

Historical Perspectives on Sodium Nitroprusside Research

The history of this compound dates back to 1849, when it was first discovered by Lyon Playfair. nih.govnih.gov Initially, its synthesis was a complex process, which limited its early applications. wikipedia.org The synthesis of this compound can be achieved through various methods, including the reaction of potassium ferrocyanide with nitric acid, followed by neutralization with sodium carbonate. wikipedia.org Another method involves the use of nitrite (B80452) to introduce the nitrosyl ligand. wikipedia.org A described synthesis process involves reacting potassium nitroprusside with copper sulfate (B86663) pentahydrate to generate copper nitroprusside, which then reacts with sodium bicarbonate to produce this compound. google.com

The compound's potent biological effects were not recognized until much later. The first reported use of this compound in a human was in 1922, and its hypotensive effects were noted in 1929. nih.govnih.gov However, it was not until 1955 that its safety and efficacy for lowering blood pressure in severely hypertensive patients were firmly established. nih.govtandfonline.com Despite these findings, difficulties in its chemical preparation delayed its approval by the US Food and Drug Administration (FDA) until 1974 for the treatment of severe hypertension. wikipedia.org By 1993, its use had grown significantly. wikipedia.org

Early research also identified a chemical test, the nitroprusside reaction, used to detect the presence of thiol groups of cysteine in proteins. wikipedia.org This reaction, where proteins with a free thiol group produce a red color when added to a solution of this compound in aqueous ammonia, highlighted the compound's reactivity with sulfhydryl groups, a key aspect of its biological mechanism. wikipedia.orgacs.org

The Role of this compound Dihydrate as a Nitric Oxide Donor in Biological Systems

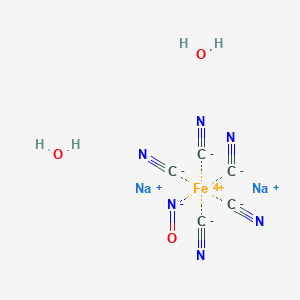

This compound dihydrate is widely recognized and utilized in biological research as a nitric oxide (NO) donor. acs.orgnih.govelsevier.esbiorxiv.orgmdpi.com The compound itself is a prodrug, meaning it is inactive until it is metabolized in the body to release the active molecule, nitric oxide. nih.govresearchgate.netmdpi.com It is a complex of a ferrous iron center with five cyanide ligands and one nitrosyl (NO+) ligand. tandfonline.commdpi.comtandfonline.com

The release of nitric oxide from this compound is a complex process that is not fully understood but is known to be facilitated by its interaction with sulfhydryl-containing molecules such as cysteine and glutathione (B108866) present in biological systems. acs.orgnih.govchemicalbook.com This interaction is believed to involve an electron-transfer process, leading to the formation of a reduced SNP radical and S-nitrosothiols, which can act as a storage and transport form of NO. acs.orgnih.gov The reaction with sulfhydryl groups on erythrocytes, albumin, and other proteins is a key step in the release of NO. nih.govresearchgate.netmdpi.com Both thermal and photochemical energy can also induce the release of NO from this compound. tandfonline.com

Once released, nitric oxide plays a pivotal role in various physiological processes. A primary and well-studied effect is the relaxation of vascular smooth muscle. patsnap.com NO diffuses into vascular smooth muscle cells and activates the enzyme guanylate cyclase. wikipedia.orgpatsnap.com This activation leads to an increase in the intracellular concentration of cyclic guanosine (B1672433) monophosphate (cGMP). tandfonline.compatsnap.com The elevated cGMP levels then activate protein kinase G, which in turn leads to the dephosphorylation of myosin light chains, resulting in vasodilation. wikipedia.orgpatsnap.com This mechanism makes this compound a potent vasodilator, affecting both arterioles and venules. wikipedia.org

In physiological research, this compound is frequently used to investigate endothelium-independent vasodilation. wikipedia.org It is also employed in microbiology research, where it has been shown to be involved in the dispersal of Pseudomonas aeruginosa biofilms by acting as a nitric oxide donor. wikipedia.orgbiorxiv.org Furthermore, studies have explored its effects on intracellular pH and contraction in cardiac myocytes. ahajournals.org The ability of this compound to release NO has also led to its investigation in the context of reducing intestinal ischemia-reperfusion injury. elsevier.eselsevier.es

| Property | Value |

| Chemical Formula | Na₂[Fe(CN)₅NO]·2H₂O |

| Molar Mass | 297.95 g/mol |

| Appearance | Reddish-brown crystalline powder |

| Solubility in water | Soluble |

Structure

2D Structure

Eigenschaften

IUPAC Name |

disodium;iron(4+);nitroxyl anion;pentacyanide;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/5CN.Fe.NO.2Na.2H2O/c5*1-2;;1-2;;;;/h;;;;;;;;;2*1H2/q5*-1;+4;-1;2*+1;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRKMNJXYOFSTBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[N-]=O.O.O.[Na+].[Na+].[Fe+4] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4FeN6Na2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7041126 | |

| Record name | Sodium nitroprusside dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7041126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Transparent ruby-red solid with almost no odor; [Merck Index] Hygroscopic solid; [Sigma-Aldrich MSDS] | |

| Record name | Sodium nitroprusside dihydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17619 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

13755-38-9 | |

| Record name | Sodium nitroprusside dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7041126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Insights into Sodium Nitroprusside Dihydrate Action

Nitric Oxide Release Mechanisms from Sodium Nitroprusside Dihydrate

As a prodrug, this compound dihydrate necessitates a chemical or metabolic transformation within biological systems to yield its active component, nitric oxide nih.gov. Nitric oxide, a critical signaling molecule, then mediates a wide array of physiological responses guidetopharmacology.org.

Interaction with Sulfhydryl Groups and Oxyhemoglobin

A primary pathway for nitric oxide release from this compound involves its direct interaction with endogenous sulfhydryl (-SH) groups ebi.ac.ukmdpi.com. These sulfhydryl groups are abundant in various biological molecules, including proteins such as hemoglobin and albumin, and are also present on the surface of erythrocytes smolecule.comnih.gov. This chemical interaction facilitates the breakdown of the nitroprusside complex, leading to the generation and subsequent release of NO smolecule.comnih.gov.

Photochemical Degradation and Nitric Oxide Release Dynamics

This compound exhibits significant photosensitivity, meaning its degradation and the dynamics of nitric oxide release are markedly influenced by exposure to light mims.comsigmaaldrich.comnih.gov. Studies reveal that aqueous solutions of SNP undergo degradation upon exposure to white or blue light, although they remain stable under red light sigmaaldrich.comnih.gov. This light-induced photochemical decomposition is a direct pathway for the production of nitric oxide nih.govnih.gov.

Research has elucidated the dependence of photodegradation and NO release rates on both the intensity and wavelength of light nih.gov. For instance, exposure to white light at an intensity of 220 microW·cm⁻² can lead to complete (100%) apparent photodegradation within 2 hours, whereas a lower intensity of 20 microW·cm⁻² results in approximately 40% apparent photodegradation over 6 hours nih.gov. The quantum yield for NO generation from SNP has been quantified, with reported values of 0.201 ± 0.007 at 420 nm and 0.324 ± 0.01 at 320 nm nih.gov. A close correlation has been observed between the action spectrum for NO generation and the optical absorption spectrum of SNP, underscoring that light absorption directly drives the NO formation process nih.gov. Furthermore, the kinetics of NO release from SNP can be modulated by the specific structure and spatial arrangement of thiols present in a solution, even when the solution is protected from light researchgate.net.

Intracellular Signaling Cascades Mediated by Nitric Oxide

The nitric oxide released from this compound acts as a pivotal intracellular signaling molecule, primarily by engaging and activating the soluble guanylate cyclase (sGC) pathway. This activation triggers a cascade of downstream events that ultimately culminate in the relaxation of vascular smooth muscle wikipedia.orgsmolecule.comnih.govcvpharmacology.com.

Soluble Guanylate Cyclase Activation and cGMP Production

Upon its release, nitric oxide readily diffuses into the smooth muscle cells of the vasculature, where it serves as the principal activator of soluble guanylate cyclase (sGC) wikipedia.orgsmolecule.comnih.govcvpharmacology.comscirp.orgspandidos-publications.compnas.org. Soluble guanylate cyclase is an enzyme responsible for catalyzing the conversion of guanosine (B1672433) triphosphate (GTP) into cyclic guanosine monophosphate (cGMP) wikipedia.orgsmolecule.comcvpharmacology.comscirp.orgspandidos-publications.compnas.orgmdpi.com. The activation of sGC by NO leads to a rapid and substantial increase in the intracellular concentration of cGMP capes.gov.brwikipedia.orgsmolecule.comcvpharmacology.comscirp.orgspandidos-publications.compnas.orgmdpi.com.

Detailed research, including studies on AGS cells, has demonstrated that cGMP concentration increases in a dose- and time-dependent manner following treatment with this compound spandidos-publications.com. In experiments utilizing cultured human pregnant myometrial cells, a concentration of 0.1 mM SNP elicited a rapid surge in cGMP production, reaching maximal stimulation at 5-10 minutes (approximately 4.5 ± 0.3-fold above basal levels) before gradually returning to basal concentrations within 60 minutes pnas.org.

| Time Point (minutes) | cGMP Production (Fold above basal) |

| 0 | 1 |

| 5-10 | 4.5 ± 0.3 |

| 60 | ~1 |

cGMP-Dependent Protein Kinase G Activation

The augmented intracellular levels of cGMP function as a crucial second messenger, primarily by activating cGMP-dependent protein kinase G (PKG), also referred to as protein kinase G (cGK) wikipedia.orgcvpharmacology.comscirp.orgspandidos-publications.commdpi.comwikipedia.orgresearchgate.net. PKG is a serine/threonine protein kinase that orchestrates many of the subsequent cellular responses mediated by cGMP signaling spandidos-publications.comwikipedia.org. The activation of PKG is an essential step that precedes the relaxation of smooth muscle cvpharmacology.comwikipedia.org.

Myosin Light-Chain Phosphatase Activation and Vascular Smooth Muscle Relaxation

The activation of PKG, in turn, initiates a series of events that culminate in the relaxation of vascular smooth muscle. A key mechanism involves the activation of myosin light-chain phosphatase (MLCP) wikipedia.orgnih.govcvpharmacology.comscirp.orgresearchgate.netnih.govahajournals.org. MLCP is an enzyme critically responsible for the dephosphorylation of the myosin light chains (MLC) wikipedia.orgnih.govcvpharmacology.comahajournals.org. Smooth muscle contraction is fundamentally regulated by the phosphorylation of MLC, a process catalyzed by myosin light chain kinase (MLCK) ahajournals.org. By stimulating the activity of MLCP, PKG promotes the removal of phosphate (B84403) groups from MLC, thereby reducing cross-bridge cycling and ultimately leading to smooth muscle relaxation and vasodilation wikipedia.orgnih.govcvpharmacology.comscirp.orgahajournals.org.

| Protein/Molecule | Role in Mechanism |

| Nitric Oxide (NO) | Activates sGC, leading to cGMP production. |

| Soluble Guanylate Cyclase (sGC) | Converts GTP to cGMP upon NO binding. |

| Cyclic Guanosine Monophosphate (cGMP) | Activates PKG. |

| cGMP-Dependent Protein Kinase G (PKG) | Activates MLCP, leading to MLC dephosphorylation. |

| Myosin Light-Chain Phosphatase (MLCP) | Dephosphorylates MLC, causing smooth muscle relaxation. |

| Myosin Light Chain (MLC) | Dephosphorylated by MLCP, leading to muscle relaxation. |

| Myosin Light Chain Kinase (MLCK) | Phosphorylates MLC (inhibited by cGMP/PKG pathway). |

| CPI-17 | Inhibitory protein, dephosphorylated by PKG, enhancing MLCP activity. |

Direct and Indirect Modulation of Cellular Processes by this compound Dihydrate

This compound dihydrate modulates cellular processes both directly through the action of released nitric oxide and indirectly via subsequent downstream signaling pathways.

Direct Modulation:

The most well-characterized direct effect of nitric oxide released from SNP dihydrate is the activation of soluble guanylate cyclase (sGC) wikipedia.orgtandfonline.compatsnap.com. This enzyme, found in vascular smooth muscle cells, plays a pivotal role in cardiovascular regulation wikipedia.orgtandfonline.com.

Activation of Soluble Guanylate Cyclase (sGC) and cGMP Pathway: Upon NO binding to its heme group, sGC undergoes a conformational change, leading to its activation researchgate.net. Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) into cyclic guanosine monophosphate (cGMP) wikipedia.orgpatsnap.comresearchgate.net. The subsequent increase in intracellular cGMP levels is a primary mediator of SNP dihydrate's cellular effects.

cGMP-dependent Protein Kinase G (PKG) Activation: Elevated cGMP activates protein kinase G (PKG) wikipedia.orgtandfonline.compatsnap.com. PKG, in turn, phosphorylates various target proteins within the cell. One key action of PKG is the reduction of intracellular calcium concentrations by enhancing calcium reuptake into the sarcoplasmic reticulum and promoting the opening of calcium-activated potassium channels patsnap.com. This decrease in intracellular calcium levels leads to the dephosphorylation of myosin light chains, ultimately resulting in the relaxation of vascular smooth muscle cells and vasodilation wikipedia.orgtandfonline.comnih.govpatsnap.com.

Direct Inhibition of Contractile Machinery: cGMP can also directly inhibit the contractile machinery by reducing the sensitivity of contractile proteins to calcium, contributing to muscle relaxation patsnap.com.

A summary of direct cellular modulations by SNP dihydrate is presented in Table 1.

Table 1: Direct Cellular Modulations by this compound Dihydrate

| Modulated Component | Effect of SNP Dihydrate / NO | Mechanism / Consequence | Research Finding Context |

| Soluble Guanylate Cyclase (sGC) | Direct activation wikipedia.orgtandfonline.compatsnap.comresearchgate.net | Catalyzes GTP to cGMP conversion, increasing intracellular cGMP patsnap.comresearchgate.net | Found in vascular smooth muscle cells wikipedia.orgtandfonline.com |

| Intracellular cGMP Levels | Significantly increased wikipedia.orgtandfonline.compatsnap.comscirp.org | Activates PKG, leading to muscle relaxation wikipedia.orgtandfonline.compatsnap.com | Peak concentration typically occurs within minutes scirp.org |

| Protein Kinase G (PKG) | Activation by cGMP wikipedia.orgtandfonline.compatsnap.com | Phosphorylates target proteins, including myosin light-chain phosphatase wikipedia.orgtandfonline.compatsnap.com | Involved in calcium regulation and muscle contraction patsnap.com |

| Intracellular Calcium | Reduced concentration (indirectly via PKG) patsnap.comnih.gov | Enhanced reuptake into sarcoplasmic reticulum, opening of K+ channels patsnap.com | Leads to dephosphorylation of myosin light chains patsnap.comnih.gov |

| Myosin Light Chains | Inactivation (dephosphorylation) wikipedia.orgtandfonline.comnih.govpatsnap.com | Leads to vascular smooth muscle relaxation and vessel dilation wikipedia.orgtandfonline.comnih.govpatsnap.com | Crucial for smooth muscle contraction wikipedia.org |

Indirect Modulation:

Beyond the well-established cGMP pathway, nitric oxide released from SNP dihydrate can also exert indirect effects on cellular processes through various post-translational modifications and interactions with cellular components.

S-nitrosylation: NO can directly react with free thiols (cysteine residues) on proteins to form S-nitrosothiols (SNOs), a reversible post-translational modification known as S-nitrosylation sigmaaldrich.come-jarb.org. This modification can alter protein function, localization, and interactions. For instance, treatment with SNP dihydrate has been shown to significantly increase protein S-nitroso thiol levels and induce S-nitrosylation of specific proteins, such as mixed lineage kinase 3 (MLK3), contributing to its activation in certain conditions e-jarb.orgnih.gov. S-nitrosylation of EZH2 has also been observed following NO exposure from SNP, affecting its stability and methyltransferase activity biorxiv.org.

Iron-Sulfur Cluster Modification: Nitric oxide can interact with and modify iron-sulfur clusters within various cellular proteins, including metabolic enzymes like aconitase pnas.orgresearchgate.net. This interaction can lead to the destruction of these clusters, affecting the activity of the enzymes and potentially altering cellular metabolism and iron homeostasis pnas.org.

Antiproliferative Effects: SNP dihydrate has demonstrated antiproliferative effects on various cell types, including vascular smooth muscle cells (VSMC) and human embryonic kidney (HEK293) cells scirp.orgselleckchem.com. This effect can be both cGMP-dependent and independent, suggesting broader cellular modulation. Research has shown a dose- and time-dependent reduction in cell densities, with cGMP being able to mimic this antiproliferative effect scirp.org.

Effects on Myofibrillar Cytoskeleton and Contractility: In experimental models, high concentrations of NO from SNP have been reported to induce cardiotoxic effects, including apoptosis and degradation of the myofibrillar cytoskeleton in cardiomyocytes nih.gov. This involves a gradual increase in cytoskeleton degradation, marked by the loss of actin labeling and fragmentation of sarcomeric structure, followed by the appearance of TUNEL-positive nuclei nih.gov. Lower doses of SNP can also decrease cardiomyocyte contractility nih.gov.

A summary of indirect cellular modulations by SNP dihydrate is presented in Table 2.

Table 2: Indirect Cellular Modulations by this compound Dihydrate

| Modulated Component | Effect of SNP Dihydrate / NO | Mechanism / Consequence | Research Finding Context |

| Proteins with Cysteine Thiols | S-nitrosylation sigmaaldrich.come-jarb.orgnih.govbiorxiv.org | Alters protein function, localization, and interactions e-jarb.orgnih.govbiorxiv.org | Observed in MLK3 activation and EZH2 stability e-jarb.orgnih.govbiorxiv.org |

| Iron-Sulfur Clusters | Modification/destruction pnas.orgresearchgate.net | Affects enzyme activity and cellular metabolism pnas.org | Seen in enzymes like aconitase pnas.org |

| Cell Proliferation | Antiproliferative effect scirp.orgselleckchem.com | Dose and time-dependent reduction in cell densities; cGMP-mediated and independent scirp.org | Observed in VSMC and HEK293 cells scirp.orgselleckchem.com |

| Myofibrillar Cytoskeleton (e.g., Actin) | Degradation and fragmentation nih.gov | Leads to cellular injury and potential cell death nih.gov | Found in adult rat cardiomyocytes in vitro nih.gov |

| Cardiomyocyte Contractility | Decreased nih.gov | Negative inotropic effect, potentially due to reduced calcium sensitivity nih.gov | Observed at lower SNP doses nih.gov |

Advanced Research on Physiological and Pathophysiological Modulations

Cardiovascular System Research

The primary application of sodium nitroprusside dihydrate in research is centered on its profound effects on the cardiovascular system. It serves as a source of nitric oxide, a potent peripheral vasodilator that impacts both arterioles and venules. drugbank.com

Regulation of Vascular Smooth Muscle Contraction and Vasodilation

This compound dihydrate's principal pharmacological action is the relaxation of vascular smooth muscle. drugbank.comfda.gov It functions as a prodrug, breaking down in the circulation to release nitric oxide (NO). wikipedia.orgnih.gov This process occurs through interaction with sulfhydryl groups on erythrocytes and proteins like albumin. nih.gov

The released NO activates the enzyme guanylate cyclase within vascular smooth muscle cells. drugbank.comwikipedia.orgtandfonline.com This activation leads to an increase in the intracellular concentration of cyclic guanosine (B1672433) monophosphate (cGMP). wikipedia.org Elevated cGMP levels then stimulate protein kinase G, which in turn activates phosphatases that dephosphorylate myosin light chains. wikipedia.org Since phosphorylated myosin light chains are crucial for muscle contraction, this dephosphorylation results in vascular smooth muscle relaxation and subsequent vasodilation. wikipedia.org This mechanism effectively reduces total peripheral resistance. wikipedia.org The vasodilatory effect is potent and affects both arteries and veins, with some studies suggesting a slightly more pronounced effect on veins. drugbank.comnih.gov

This direct action on smooth muscle allows researchers to study the downstream effects of NO-mediated signaling, independent of factors that normally stimulate endothelial NO production. nih.gov

Myocardial Effects and Left Ventricular Dynamics

This compound dihydrate significantly modulates myocardial function and left ventricular (LV) dynamics, primarily through its vasodilatory effects on the peripheral vasculature. By dilating both arteries and veins, it reduces both the resistance the heart pumps against (afterload) and the volume of blood returning to the heart (preload). fda.govmedsafe.govt.nz

Arteriolar relaxation decreases systemic vascular resistance, which lessens the impedance to left ventricular ejection (afterload reduction). medsafe.govt.nzmedicines.org.uk Simultaneously, venous dilation leads to the pooling of blood in the peripheral circulation, decreasing venous return to the heart. fda.govmedsafe.govt.nz This reduces the left ventricular end-diastolic pressure and volume, a measure of preload. fda.govmedsafe.govt.nz

In the context of heart failure, these combined effects can lead to a significant increase in cardiac output and stroke volume. tandfonline.comjetir.org By reducing both preload and afterload, the failing heart can eject blood more effectively. jetir.org Research in patients with congestive heart failure has shown that this compound infusion can shift the entire LV diastolic pressure-volume curve downward, meaning the ventricle can accommodate a given volume of blood at a lower pressure, suggesting a direct relaxant effect on the myocardium itself or an alteration of extrinsic constraints on the ventricle. nih.gov Studies have demonstrated that in patients with advanced heart failure, this compound can significantly increase the cardiac index and reduce pulmonary artery wedge pressure. tandfonline.com

| Hemodynamic Parameter | Effect | Mechanism | Reference |

|---|---|---|---|

| Afterload (Systemic Vascular Resistance) | Decrease | Arteriolar vasodilation | medsafe.govt.nzmedicines.org.uk |

| Preload (Left Ventricular End-Diastolic Pressure) | Decrease | Venous vasodilation and peripheral blood pooling | fda.govmedsafe.govt.nz |

| Cardiac Output | Increase (especially in heart failure) | Reduced afterload and improved ventricular ejection | tandfonline.comjetir.org |

| Pulmonary Artery Wedge Pressure | Decrease | Reduced preload and venous return | tandfonline.comjetir.org |

Hemostatic Function Modulation: Platelet Activation and Aggregation

The nitric oxide released from this compound dihydrate also plays a role in modulating hemostatic function, specifically by inhibiting platelet activity. medicines.org.ukt3db.ca Research has shown that this compound can inhibit platelet aggregation. medicines.org.ukt3db.ca

In vitro studies have demonstrated that this compound inhibits platelet aggregation induced by agonists like adenosine (B11128) diphosphate (B83284) (ADP) and collagen. nih.gov This inhibition is associated with an increase in intraplatelet levels of both cGMP and, to some extent, cyclic adenosine monophosphate (cAMP), which act synergistically to reduce platelet responsiveness. nih.gov One study found the IC₅₀ value for inhibiting ADP-induced aggregation to be 18.7 +/- 2.4 micromol/L. nih.gov

However, the clinical relevance and the duration of this effect are subjects of ongoing research. One study in human volunteers found that while platelet aggregation in response to epinephrine (B1671497) was inhibited, the effect was transient, returning to baseline within 8 to 12 minutes after stopping the infusion. nih.gov Interestingly, in the same study, aggregation in response to ADP was not significantly inhibited in vivo. nih.gov Other research investigating the combined effects of hyperthermia and this compound found a synergistic effect that led to significant increases in clotting time, suggesting a complex interaction. ircmj.comircmj.comresearchgate.net

Endothelial Function Studies (e.g., Endothelium-Independent Vasodilation)

This compound dihydrate is a standard pharmacological tool used in research to assess endothelium-independent vasodilation. wikipedia.orgdiabetesjournals.org Vascular tone is regulated by both the endothelium (the inner lining of blood vessels) and the underlying vascular smooth muscle. The endothelium releases substances like NO to cause vasodilation. When the endothelium is damaged, this ability is impaired.

To distinguish between impaired endothelial function and impaired smooth muscle function, researchers compare the vasodilatory response to an endothelium-dependent vasodilator (like acetylcholine) with the response to an endothelium-independent vasodilator. diabetesjournals.orgnih.gov this compound is ideal for this purpose because it acts as a direct NO donor, bypassing the need for endothelial NO synthesis and acting directly on the smooth muscle cells. wikipedia.orgnih.govdiabetesjournals.org

If a blood vessel dilates in response to this compound but shows a reduced response to acetylcholine, it indicates that the smooth muscle is functional, but the endothelium is dysfunctional. diabetesjournals.orgnih.gov This methodology is widely used in studies investigating vascular health in conditions like diabetes, hypertension, and ischemic heart disease. diabetesjournals.orgahajournals.org

Pulmonary Vasculature Dynamics

This compound dihydrate exerts significant vasodilatory effects on the pulmonary vasculature, similar to its effects on the systemic circulation. mdpi.com This leads to a reduction in pulmonary arterial pressure (Ppa) and pulmonary vascular resistance (PVR). nih.govescardio.org

In research models of pulmonary hypertension, this compound has been shown to reverse increases in PVR and improve pulmonary mechanics. nih.gov Studies in patients with advanced heart failure complicated by mixed pulmonary hypertension have shown that this compound infusion can lead to significant reductions in PVR and increases in pulmonary capacitance (the ability of the pulmonary vasculature to accommodate changes in blood volume). escardio.orgnih.gov However, the response can be variable. nih.gov Some studies have noted that while it effectively lowers pulmonary artery pressure, it can also cause systemic hypotension, indicating a non-selective effect. nih.gov In some animal models of lung injury, this compound did not significantly alter pulmonary vascular resistance despite causing systemic hypotension. nih.gov This highlights the complexity of its effects, which can be influenced by the specific pathophysiological state. nih.gov

Neurological System Research

The role of this compound dihydrate as an NO donor extends to neurological research, where it is used to investigate the multifaceted functions of nitric oxide in the central nervous system. NO is a key signaling molecule in the brain, involved in processes such as neurotransmission, synaptic plasticity, and cerebral blood flow regulation. researchgate.net

Studies have used this compound to explore how NO influences neuronal responsiveness. For instance, research in a rat model of Parkinson's disease investigated the effects of this compound on striatal neurons. nih.gov The findings suggested that the NO signaling pathway is critical for facilitating the responsiveness of medium spiny neurons to cortical inputs in both normal and pathological states. nih.gov The study also showed that this compound could improve motor performance in the animal model. nih.gov

Furthermore, this compound is utilized in studies of cerebral hemodynamics. Research has been conducted to evaluate how drug-induced changes in blood pressure affect cerebral blood flow. clinicaltrials.gov By using this compound to induce controlled hypotension, researchers can study the brain's autoregulatory mechanisms and how they respond to significant drops in blood pressure, which is relevant for understanding conditions like anesthesia-induced hypotension or shock. clinicaltrials.gov

Neurotransmission Modulation

This compound dihydrate's influence on the central nervous system is multifaceted, primarily revolving around its ability to release nitric oxide, a key signaling molecule in neurotransmission. Research has highlighted its role in modulating the N-methyl-D-aspartate (NMDA) receptor, a critical component in synaptic plasticity and memory formation. Studies have shown that this compound can block NMDA-mediated currents and the associated increases in intracellular calcium. nih.gov This effect is not necessarily mediated directly by NO, but potentially by the ferrocyanide ions that are also products of this compound's photolysis. nih.gov

Furthermore, the compound's impact on the cyclic guanosine monophosphate (cGMP) signaling pathway is a central aspect of its neuromodulatory function. By activating guanylate cyclase, the released NO leads to an increase in intracellular cGMP, which in turn modulates the activity of various downstream targets involved in neurotransmission. chemsrc.com This mechanism is believed to contribute to the normalization of glutamate (B1630785) and dopaminergic neurotransmission, which is of particular interest in the study of conditions like schizophrenia. Preclinical studies have demonstrated that this compound can reduce behaviors associated with schizophrenia models, such as ketamine-induced hyperkinesia in rats.

The compound's interaction with other neurotransmitter systems is also an area of investigation. For instance, enkephalins, which are involved in pain modulation, act as neurotransmitters that can be influenced by pathways affected by nitric oxide. fda.gov

Investigation of Anxiety-Like Behaviors in Animal Models

The role of this compound dihydrate in anxiety has been explored in various animal models, yielding dose-dependent and sometimes contradictory results. chemsrc.comnih.gov These studies are crucial for understanding the complex involvement of the nitric oxide pathway in anxiety-related behaviors.

In mice, a lower dose of this compound (1 mg/kg) has been shown to exhibit anxiolytic effects, comparable to the standard anxiolytic drug diazepam. patentdigest.org This was observed in both the elevated plus-maze and light/dark box tests, where the treated mice spent more time in the open arms and light compartment, respectively. chemsrc.compatentdigest.org Conversely, a higher dose (3 mg/kg) was found to have an anxiogenic-like effect in the light/dark box test. chemsrc.compatentdigest.org

Similarly, in rats, acute administration of 1 mg/kg of this compound induced anxiolytic-like behavior in the light/dark test without affecting locomotor activity. nih.gov However, a single injection of 3 mg/kg depressed general activity. nih.gov Interestingly, repeated administration of both 1 and 3 mg/kg for five consecutive days did not alter the rodents' performance in these behavioral paradigms, suggesting a time and treatment schedule-dependent effect. nih.gov These findings point towards a narrow therapeutic window for the anxiolytic effects of this compound. nih.gov

The table below summarizes the findings from key studies on the effects of this compound on anxiety-like behaviors in animal models.

| Animal Model | Test | Dose of this compound | Observed Effect | Citation |

| Mice | Elevated Plus-Maze & Light/Dark Box | 1 mg/kg | Anxiolytic | patentdigest.org |

| Mice | Light/Dark Box | 3 mg/kg | Anxiogenic | patentdigest.org |

| Rats | Light/Dark Test | 1 mg/kg (acute) | Anxiolytic-like | nih.gov |

| Rats | Light/Dark Test | 3 mg/kg (acute) | Depressed general activity | nih.gov |

| Rats | Light/Dark Test | 1 and 3 mg/kg (repeated) | No significant effect | nih.gov |

Cerebrovascular Endothelial Cell Studies

This compound dihydrate's effects on cerebrovascular endothelial cells are primarily linked to its vasodilatory properties and its role in modulating the blood-brain barrier (BBB). As a nitric oxide donor, it induces the relaxation of vascular smooth muscle, leading to vasodilation. chemsrc.com This is a critical function in regulating cerebral blood flow.

Recent studies have investigated the compound's impact on the BBB, particularly under inflammatory conditions. In a model using bEnd.3 endothelial cells, which are a component of the BBB, lipopolysaccharide (LPS) was used to induce an inflammatory response. nih.gov111.68.96 This LPS treatment led to oxidative stress and an increase in pro-inflammatory markers. nih.gov111.68.96 The administration of this compound was found to mitigate the production of reactive oxygen species (ROS) and the expression of interleukin-6 (IL-6), suggesting an anti-inflammatory role. nih.gov111.68.96

However, the study also found that this compound did not prevent the BBB disruption induced by LPS. 111.68.96 While it did reduce the LPS-induced increase in the expression of Vascular Cell Adhesion Molecule-1 (VCAM-1), it had no effect on the expression of Intercellular Adhesion Molecule-1 (ICAM-1). nih.gov This may explain why it did not significantly alter the adhesion of macrophages to the endothelial cells, a key step in inflammation-induced BBB breakdown. nih.gov111.68.96 These findings highlight the dual and complex role of nitric oxide in the context of neuroinflammation and BBB integrity.

Gastrointestinal System Research

The gastrointestinal system is another area where this compound dihydrate has been shown to exert significant modulatory effects, particularly concerning drug absorption and mucosal barrier function.

Intestinal Permeation Enhancement for Lipophilic Drugs

Research has demonstrated that this compound can act as an intestinal permeation enhancer, specifically for lipophilic drugs. nih.gov A study using rat gastrointestinal sacs found that pretreatment with this compound significantly increased the permeation of lipophilic drugs such as griseofulvin (B1672149) and flurbiprofen. nih.gov This effect was most pronounced in the proximal parts of the small intestine, namely the duodenum and jejunum, and was not observed in the ileum and colon. nih.gov

The mechanism behind this enhancement appears to be the disruption of the mucosal layer. nih.gov The effect was attenuated by co-treatment with an NO scavenger, confirming the role of nitric oxide in this process. nih.gov The permeation-enhancing effects were not seen with less lipophilic drugs like antipyrine, theophylline, and propranolol, suggesting a degree of specificity for lipophilic compounds. nih.gov This property suggests a potential application for improving the oral bioavailability of certain poorly absorbed drugs.

Mucosal Barrier Integrity and Mucus Dissociation Studies

The integrity of the intestinal mucosal barrier is crucial for preventing the passage of harmful substances from the gut into the bloodstream. This compound has been shown to influence this barrier. Studies have revealed that treatment with this compound significantly increases the release of acidic glycoproteins from the mucosal layers, specifically in the duodenum and jejunum. nih.gov This suggests a disruption of the mucus layer, which is a key component of the mucosal barrier. nih.gov

In a different context, research on Caco-2 cells, a human colon epithelial cell line, showed that this compound could alleviate intestinal barrier dysfunction induced by lipopolysaccharide (LPS). nih.gov LPS treatment reduced the expression of the tight junction proteins ZO-1 and occludin, an effect that was restored by this compound treatment. nih.gov This suggests that nitric oxide donors may have a protective role in maintaining the integrity of the epithelial barrier under certain inflammatory conditions.

Intestinal Ischemia-Reperfusion Injury Models

Intestinal ischemia-reperfusion (I/R) injury is a significant clinical problem that can lead to severe tissue damage. This compound, as a nitric oxide donor, has been investigated for its potential protective effects in animal models of this condition.

In a rat model of intestinal I/R, the intraperitoneal administration of this compound was found to reduce the extent of injury. nih.gov This was evidenced by both histopathological examination and measurements of tissue malondialdehyde (MDA) levels, a marker of oxidative stress. nih.gov The protective effect was statistically significant, even in the presence of L-NAME (a nitric oxide synthase inhibitor), suggesting that the exogenous supply of NO from this compound is sufficient to confer protection. nih.gov

Another study also reported that this compound (5 mg/kg) significantly reduces intestinal ischemia-reperfusion injury in rats. chemsrc.com These findings suggest that the administration of a nitric oxide donor like this compound could be a potential therapeutic strategy to mitigate the damage caused by intestinal I/R.

The following table presents data from a study on the effect of this compound in a rat intestinal ischemia-reperfusion model.

| Treatment Group | Histopathological Injury Score (Mean ± SD) | Tissue Malondialdehyde (MDA) Level (nmol/g tissue, Mean ± SD) | Citation |

| Control | 0.2 ± 0.4 | 25.3 ± 4.1 | nih.gov |

| Ischemia-Reperfusion (I/R) | 3.8 ± 0.8 | 45.1 ± 6.2 | nih.gov |

| I/R + this compound | 1.6 ± 0.5 | 30.7 ± 5.5 | nih.gov |

| I/R + L-NAME | 3.6 ± 0.9 | 43.8 ± 5.9 | nih.gov |

| I/R + this compound + L-NAME | 1.8 ± 0.4 | 32.1 ± 4.8 | nih.gov |

Cellular and Molecular Biology Research

The nitric oxide (NO) donating properties of this compound dihydrate have made it a valuable tool in cellular and molecular biology to investigate the multifaceted roles of NO and related reactive species in fundamental cellular processes.

Research on adult rat cardiomyocytes has demonstrated that treatment with this compound (SNP) initiates a cascade of events leading to cell death. nih.govejh.it High concentrations of SNP result in a progressive degradation of the myofibrillar cytoskeleton, which is characterized by the loss of actin labeling and the fragmentation of the sarcomeric structure. nih.govresearchgate.net This cytoskeletal damage is a precursor to apoptosis, which is confirmed by the subsequent appearance of TUNEL-positive nuclei, a marker for DNA fragmentation. nih.govresearchgate.net

Ultrastructural analysis of these cardiomyocytes reveals significant mitochondrial alterations and a disarray of sarcomeric alignment. nih.govejh.it These detrimental effects on cardiomyocytes share similarities with the cardiotoxicity induced by anthracyclines, which also involves a disruption of NO regulation leading to myofibrillar breakdown and eventual cell death. nih.govnih.gov Interestingly, lower concentrations of SNP were found to decrease the contractility of paced cardiomyocytes without altering intracellular calcium concentrations, suggesting an early impact on cellular function preceding overt cell death. nih.govresearchgate.net

Table 1: Effects of this compound on Cardiomyocytes

| Parameter | Observed Effect | Indicator/Method of Detection | Reference |

| Cytoskeleton Integrity | Gradual degradation and fragmentation | Loss of actin labeling | nih.gov |

| Sarcomeric Structure | Fragmentation and disintegration of alignment | Ultrastructural analysis | nih.gov |

| Apoptosis | Induction of programmed cell death | TUNEL-positive nuclei | nih.govresearchgate.net |

| Mitochondrial Structure | Pathological changes | Ultrastructural analysis | nih.gov |

| Cell Contractility | Decreased at lower doses | Measurement in paced cardiomyocytes | nih.gov |

The cytotoxicity of this compound is strongly linked to the generation of reactive oxygen species (ROS). nih.govejh.it High concentrations of NO released from SNP can lead to cardiotoxic effects, including apoptosis, through the formation of ROS. nih.govnih.gov Studies on embryonic chick cardiomyocytes have shown that SNP-induced apoptosis can be prevented by antioxidants, confirming the critical role of ROS in this process. nih.gov

In human hepatocellular carcinoma cells, SNP decomposition leads to the production of not only NO but also superoxide (B77818) anions (O₂•⁻), iron ions, and hydrogen peroxide (H₂O₂). oncotarget.com The reaction between NO and O₂•⁻ forms peroxynitrite (ONOO⁻), a highly potent and toxic oxidant that plays a dominant role in SNP-induced cytotoxicity and apoptosis in these cells. oncotarget.com This highlights that the cellular toxicity of SNP is not solely due to NO but also to a complex interplay of various reactive species. oncotarget.com In some plant species, SNP has been shown to act as a scavenger of ROS, reducing cell toxicity and damage. mdpi.com

This compound has been found to induce autophagic cell death, particularly in glutathione (B108866) (GSH)-depleted osteoblasts. nih.govmedchemexpress.com In these cells, which have compromised antioxidant defenses, SNP-induced cytotoxicity is significantly enhanced. nih.gov The cell death mechanism was identified as autophagy because cell viability was restored by treatment with an autophagy inhibitor, wortmannin, but not by a pan-caspase inhibitor that targets apoptosis. nih.gov

The induction of autophagy is further supported by molecular evidence, including a significant increase in the level of LC3-II, a key protein marker for autophagosome formation. nih.gov Ultrastructural examination using transmission electron microscopy confirmed the presence of numerous autophagic vacuoles within the SNP-treated osteoblasts. nih.gov These findings suggest that under conditions of oxidative stress (exacerbated by GSH depletion), SNP triggers a switch from apoptotic to autophagic cell death pathways in osteoblasts. nih.govarctomsci.com

This compound has an inhibitory effect on the proliferation of vascular smooth muscle cells (VSMCs). selleckchem.comptgcn.comglpbio.commedchemexpress.com This anti-proliferative effect is a key aspect of its action in the vasculature. Research on VSMCs from spontaneously hypertensive rats (SHR) has shown that SNP can attenuate their augmented proliferation. nih.gov

The mechanism behind this inhibition involves the modulation of several signaling pathways. nih.gov SNP has been shown to inhibit the overexpression of the Angiotensin II Type 1 (AT1) receptor, a key player in VSMC growth and hypertension. nih.gov Furthermore, it interferes with the cell cycle by downregulating the expression of cell cycle proteins and inhibiting the activation of c-Src, growth factor receptors, and the MAP kinase signaling pathway. nih.gov

Table 2: Inhibitory Effects of this compound on Vascular Smooth Muscle Cell Proliferation

| Target Molecule/Pathway | Effect of SNP | Reference |

| Cell Proliferation | Decreased/Attenuated | selleckchem.comptgcn.comglpbio.commedchemexpress.comnih.gov |

| AT1 Receptor Expression | Inhibited overexpression | nih.gov |

| Cell Cycle Proteins | Inhibited expression | nih.gov |

| c-Src/Growth Factor Receptor Signaling | Inhibited activation | nih.gov |

| MAP Kinase Signaling | Inhibited activation | nih.gov |

Plant Physiology Research

In the realm of plant science, this compound dihydrate is utilized as an exogenous source of nitric oxide to study its role in plant growth, development, and stress responses.

Exogenous application of this compound has been shown to enhance drought tolerance in various plant species, including milk thistle (Silybum marianum) and marjoram (Origanum majorana). mdpi.comnih.govbohrium.com The application of SNP helps alleviate the detrimental effects of water deficiency. mdpi.comresearchgate.net

One of the key mechanisms for this enhanced tolerance is the modulation of stomatal behavior. mdpi.comnih.gov In Silybum marianum subjected to drought stress, plants treated with SNP exhibited a decrease in stomatal density on the leaf surface and an increase in the length of the stomata on the bottom epidermis. mdpi.comresearchgate.net This alteration in stomatal characteristics can lead to more efficient water use. Furthermore, SNP treatment has been observed to increase the relative water content (RWC) and decrease lipid peroxidation in plants under drought, indicating a protective effect on cell membranes. mdpi.comnih.gov By mitigating oxidative damage and improving water relations, SNP application helps plants better withstand periods of water scarcity. mdpi.combohrium.com

Table 3: Effects of this compound (SNP) on Silybum marianum under Drought Stress

| Parameter | Effect of SNP Treatment | Reference |

| Stomatal Density | Decreased | mdpi.comnih.gov |

| Stomatal Length (Bottom Epidermis) | Increased | mdpi.comnih.gov |

| Relative Water Content (RWC) | Enhanced | mdpi.com |

| Grain and Biological Yields | Enhanced | mdpi.com |

| Lipid Peroxidation | Reduced | mdpi.com |

Regulation of Morpho-physiological and Biochemical Attributes in Plants

This compound dihydrate, as a donor of nitric oxide (NO), plays a significant role in modulating a wide array of morphological, physiological, and biochemical processes in plants, particularly in response to abiotic stresses. nih.govmdpi.com Nitric oxide is a signaling molecule involved in various aspects of plant life, from germination to senescence, and its exogenous application via this compound has been shown to enhance plant resilience. nih.govmdpi.com

Under stressful conditions such as salinity and drought, the application of this compound has been observed to mitigate the negative impacts on plant growth. For instance, in soybean (Glycine max L.) subjected to salinity stress, treatment with this compound significantly improved root and shoot length, as well as fresh and dry weight. nih.govplos.org Similarly, in canola (Brassica napus L.) under salt stress, this compound application alleviated the detrimental effects on growth and yield. Studies on milk thistle (Silybum marianum L.) under drought stress also demonstrated that exogenous nitric oxide application enhanced grain and biological yields. nih.gov

Physiologically, this compound influences key processes like photosynthesis and water relations. It has been shown to improve chlorophyll (B73375) content in salt-stressed soybean and wheat, which is crucial for maintaining photosynthetic activity. nih.govmdpi.com In tomato plants under drought, this compound helped maintain relative water content and leaf water potential. nih.gov Furthermore, it can modulate stomatal behavior; in milk thistle, it led to a decrease in stomatal density and an increase in stomatal length under dehydration, which can be a strategy to improve water use efficiency. nih.govmdpi.com

Biochemically, this compound application is linked to the enhancement of the plant's antioxidant defense system. In soybean and canola under salinity, it increased the activities of antioxidant enzymes such as catalase (CAT), superoxide dismutase (SOD), and peroxidase (POD). nih.gov This enzymatic upregulation helps in scavenging reactive oxygen species (ROS) generated during stress, thus reducing oxidative damage. This is often evidenced by a decrease in malondialdehyde (MDA) content, a marker for lipid peroxidation, as observed in stressed soybean and bottle gourd (Lagenaria siceraria) plants treated with this compound. nih.govmdpi.com Additionally, this compound can influence the accumulation of osmolytes like proline, which helps in osmotic adjustment, as seen in drought-stressed milk thistle and salt-stressed wheat. nih.govmdpi.com

However, the effects of this compound are complex, as it releases not only nitric oxide but also cyanide and iron, which can independently influence plant metabolism and proteome, making its use as a sole NO donor a subject of debate. researchgate.net The concentration of this compound is also a critical factor, with different concentrations yielding varying, and sometimes contrasting, effects on photosynthetic parameters in plants like maize and sorghum. mdpi.com

Table 1: Effect of this compound (SNP) on Soybean (Glycine max L.) Growth under Salinity Stress

| Treatment | Root Length (cm) | Shoot Length (cm) | Root Fresh Weight (g) | Shoot Fresh Weight (g) | Root Dry Weight (g) | Shoot Dry Weight (g) |

|---|---|---|---|---|---|---|

| Control (No Salinity, No SNP) | 15.2 | 25.8 | 1.8 | 3.5 | 0.45 | 0.85 |

| Salinity (100 mM NaCl) | 9.1 | 14.0 | 0.9 | 1.9 | 0.25 | 0.46 |

| Salinity + SNP (10 µM) | 13.4 | 22.2 | 1.5 | 3.0 | 0.40 | 0.73 |

Data synthesized from findings reported on soybean under salinity stress. nih.govplos.org

Table 2: Influence of this compound (SNP) on Biochemical Attributes of Canola (Brassica napus L.) under Salinity Stress

| Treatment | Proline (µmol/g FW) | Soluble Sugars (mg/g DW) | Phenol (mg/g DW) | Ascorbic Acid (mg/g FW) |

|---|---|---|---|---|

| Control | 1.2 | 25.5 | 8.1 | 0.45 |

| Salinity (100 mM NaCl) | 3.8 | 45.2 | 12.5 | 0.68 |

| Salinity + SNP (100 µM) | 2.5 | 35.8 | 10.2 | 0.55 |

Data synthesized from findings reported on canola under salinity stress.

Microbiological Research

Biofilm Dispersal Mechanisms (e.g., Pseudomonas aeruginosa)

This compound dihydrate is recognized in microbiology for its role as a nitric oxide (NO) donor, which can trigger the dispersal of bacterial biofilms. wikipedia.org This is particularly well-researched in the opportunistic pathogen Pseudomonas aeruginosa, a bacterium notorious for forming persistent biofilms that contribute to chronic infections. nih.gov

The primary mechanism by which this compound induces biofilm dispersal is through the action of nitric oxide. nih.gov NO is a signaling molecule that can initiate the transition of sessile biofilm bacteria back to a free-swimming, planktonic state. asm.org This process is often mediated by a decrease in the intracellular levels of the secondary messenger cyclic di-GMP (c-di-GMP). asm.orgmdpi.com High levels of c-di-GMP are associated with biofilm formation, while lower levels promote motility and dispersal. nih.gov Nitric oxide signaling can stimulate phosphodiesterase (PDE) activity, enzymes that degrade c-di-GMP, thereby triggering the dispersal event. asm.org

Low, non-toxic concentrations of this compound (ranging from nanomolar to low micromolar) have been shown to be effective in causing dispersal. nih.gov This dispersal event is also associated with an increase in bacterial motility. nih.gov For instance, the addition of 500 nM this compound resulted in a significant increase in both swimming and swarming motility in P. aeruginosa. nih.gov

Interestingly, the effectiveness and the observed outcome of this compound treatment can be variable and depend on experimental conditions. biorxiv.org Some studies have reported that instead of dispersal, this compound can enhance biofilm biomass. biorxiv.orgresearchgate.net This confounding effect is attributed to the fact that this compound contains a ferrous (Fe2+) ion. biorxiv.org It has been demonstrated that the compound can serve as an iron source, which can promote the growth of P. aeruginosa in both planktonic and biofilm forms, especially in iron-depleted environments. biorxiv.orgresearchgate.net This highlights a dual role of the compound, where its potential as a dispersal agent via NO release might be counteracted by its growth-promoting effect through iron supplementation. biorxiv.org

The combined use of this compound with antimicrobial agents has shown promise as a strategy to eradicate established biofilms. The NO-induced dispersal renders the bacteria more susceptible to conventional antibiotics and host defense mechanisms. nih.govfrontiersin.org Exposure to 500 nM this compound was found to greatly enhance the efficacy of antimicrobials like tobramycin (B1681333) and hydrogen peroxide in removing established P. aeruginosa biofilms. nih.gov

Table 3: Effect of this compound (SNP) on Pseudomonas aeruginosa Motility and Biofilm Dispersal

| SNP Concentration | Swimming Motility (% Increase vs. Control) | Swarming Motility (% Increase vs. Control) | Biofilm Dispersal |

|---|---|---|---|

| 25 - 500 nM | Not specified, but motility enhanced | Not specified, but motility enhanced | Dispersal induced nih.gov |

| 500 nM | 25% | 77% | Greatly enhanced antimicrobial efficacy nih.gov |

| 250 - 500 µM | Not applicable | Not applicable | ~60% biofilm dispersal observed nih.gov |

Data synthesized from findings reported on P. aeruginosa. nih.govnih.gov

Toxicological Research and Mitigation Strategies

Cyanide Toxicity Mechanisms and Pathophysiology

Sodium nitroprusside, a potent vasodilator, releases nitric oxide along with five cyanide ions upon interaction with sulfhydryl groups on erythrocytes and other proteins. nih.govmdpi.com While the nitric oxide component is responsible for its therapeutic effect, the release of cyanide ions introduces a significant risk of toxicity. mdpi.com

Binding to Cytochrome Oxidase and Disruption of Oxidative Phosphorylation

The primary mechanism of cyanide toxicity involves its high affinity for the ferric ion (Fe³⁺) in cytochrome c oxidase (also known as cytochrome a,a3), a critical enzyme in the mitochondrial electron transport chain. oup.comopenanesthesia.org This binding is reversible but potent, effectively inhibiting the final step of oxidative phosphorylation. openanesthesia.org By halting this process, cyanide prevents the utilization of oxygen by cells, leading to a state of histotoxic hypoxia. litfl.com Consequently, aerobic metabolism ceases, and cells are forced to switch to anaerobic respiration for ATP production. openanesthesia.org This metabolic shift results in the accumulation of lactic acid, leading to metabolic acidosis, a hallmark of severe cyanide poisoning. mdpi.comopenanesthesia.org The brain is particularly vulnerable to this disruption due to its high metabolic rate and reliance on aerobic respiration. tandfonline.com

Accumulation Dynamics and Clinical Manifestations in Research Models

In research models and clinical observations, the accumulation of cyanide from this compound administration is a critical determinant of toxicity. tandfonline.comfda.gov When the rate of cyanide generation surpasses the body's capacity for detoxification, free cyanide ions accumulate in the bloodstream and tissues. semanticscholar.orgekja.org Studies in animal models, such as pigs, have demonstrated a progressive increase in serum lactate (B86563) levels corresponding with the infusion of sodium cyanide, serving as a surrogate marker for cyanide toxicity. nih.gov

Clinical manifestations of cyanide toxicity observed in research settings and case reports include a range of symptoms that are often nonspecific. openanesthesia.org Early signs can include restlessness, agitation, and sinus tachycardia. nih.gov As toxicity progresses, more severe signs emerge, such as metabolic acidosis, venous hyperoxemia (bright red venous blood due to the inability of tissues to extract oxygen), confusion, and eventually, coma and death. nih.govfda.gov In some reported cases, patients receiving even recommended infusion rates for short durations have experienced significant clinical deterioration and elevated cyanide levels. fda.gov Animal studies have shown that after administration of cyanide, the highest concentrations are often found in the blood, myocardium, lungs, and brain. cdc.gov

Factors Influencing Cyanide Accumulation

Several factors can influence the rate of cyanide accumulation and the risk of toxicity during this compound administration. These include:

Hepatic Impairment: The liver is the primary site of cyanide detoxification, where the enzyme rhodanese converts cyanide to the less toxic thiocyanate (B1210189). mdpi.comnps.org.au Impaired liver function can significantly reduce this detoxification capacity, leading to a higher risk of cyanide accumulation. nih.govnps.org.au

Renal Impairment: While the liver is central to detoxification, the kidneys are responsible for eliminating the resulting thiocyanate. regionostergotland.se Renal dysfunction can lead to the accumulation of thiocyanate, which has its own toxic effects, and can indirectly affect cyanide metabolism. nih.govnps.org.au

Sulfur Donor Depletion: The conversion of cyanide to thiocyanate by rhodanese requires a sulfur donor, primarily thiosulfate (B1220275). mdpi.comresearchgate.net Prolonged or high-dose infusions of this compound can deplete the body's endogenous thiosulfate stores. mdpi.comlitfl.com Once these stores are exhausted, the detoxification pathway is hampered, leading to a rapid increase in free cyanide levels. researchgate.net

Cardiopulmonary Bypass: Patients undergoing cardiopulmonary bypass may be at an increased risk of cyanide toxicity. ekja.orgnih.gov Hemolysis during the procedure can release hemoglobin, which accelerates the breakdown of this compound and the release of cyanide. semanticscholar.orgekja.org

Thiocyanate Toxicity Research

The detoxification of cyanide from this compound metabolism leads to the formation of thiocyanate, a compound that, while less toxic than cyanide, can still cause adverse effects, particularly with prolonged exposure or in patients with impaired renal function.

Formation and Elimination Pathways of Thiocyanate

The primary pathway for cyanide detoxification is its conversion to thiocyanate. regionostergotland.se This reaction is catalyzed by the mitochondrial enzyme rhodanese (thiosulfate sulfurtransferase), which is abundant in the liver. mdpi.comnps.org.au The process involves the transfer of a sulfur atom from a donor, such as thiosulfate, to the cyanide ion. mdpi.com The resulting thiocyanate is then distributed in the extracellular fluid and is primarily eliminated from the body through the kidneys in the urine. nih.govmdpi.comregionostergotland.se The elimination half-life of thiocyanate is approximately 2.7 to 7 days in individuals with normal renal function but can be significantly longer in the presence of renal impairment. regionostergotland.se

Manifestations and Risk Factors in Experimental Settings

Research has shown that prolonged infusions of this compound can lead to the accumulation of thiocyanate, particularly when renal function is compromised. nps.org.au In experimental and clinical settings, thiocyanate toxicity is typically associated with high serum levels of the compound. fda.gov

Table 1: Manifestations of Thiocyanate Toxicity

| Manifestation | Description |

| Tinnitus | Ringing in the ears. regionostergotland.se |

| Miosis | Excessive constriction of the pupil of the eye. regionostergotland.se |

| Hyperreflexia | Overactive or overresponsive reflexes. regionostergotland.se |

| Mental Status Alteration | Confusion, disorientation, or other changes in cognitive function. mdpi.com |

| Nausea | A feeling of sickness with an inclination to vomit. mdpi.com |

| Abdominal Pain | Discomfort in the abdominal area. mdpi.com |

The primary risk factor for thiocyanate toxicity is impaired renal function, which hinders its elimination from the body. nih.govnps.org.au Prolonged and high-dose infusions of this compound also increase the risk by continuously producing thiocyanate, potentially overwhelming the kidneys' excretory capacity. fda.gov A retrospective study of critically ill patients receiving nitroprusside infusions found that a higher cumulative nitroprusside dose was independently associated with thiocyanate accumulation. researchgate.net

Methemoglobinemia Research

Formation and Impact on Oxygen Delivery

The metabolism of this compound can induce the formation of methemoglobin through two primary pathways. One mechanism involves the direct oxidation of hemoglobin by the nitroso group that is released during the breakdown of this compound. fda.govsterimaxinc.com Another pathway is through the dissociation of cyanmethemoglobin, which is formed when this compound initially reacts with hemoglobin. fda.govsterimaxinc.com It is important to note that significant levels of methemoglobinemia typically require the administration of relatively large quantities of this compound. fda.govsterimaxinc.comrxlist.com

Methemoglobin is a form of hemoglobin in which the iron in the heme group is in the ferric (Fe³⁺) state, rather than the ferrous (Fe²⁺) state of normal hemoglobin. This change renders the hemoglobin molecule unable to bind and transport oxygen. Consequently, the presence of elevated levels of methemoglobin in the blood, a condition known as methemoglobinemia, can impair oxygen delivery to the tissues. rxlist.comfda.gov This impairment occurs despite potentially adequate cardiac output and partial pressure of oxygen in the arterial blood (PaO₂). rxlist.comfda.gov

Research in animal models has provided further insights into the effects of this compound on oxygen dynamics. In a study on hypoxemic newborn lambs, the infusion of nitroprusside during a state of low oxygen (hypoxemia) led to a decrease in blood flow to vital organs such as the heart, brain, kidneys, and carcass. nih.gov This reduction in blood flow, in turn, resulted in decreased oxygen delivery to the brain, kidneys, stomach, and carcass. nih.gov Conversely, other research suggests that this compound administration can lead to increased cerebral oxygen delivery, even with a reduction in blood flow velocity in the middle cerebral artery, by causing vasodilation. researchgate.net Furthermore, some studies indicate that this compound does not significantly affect the tissues' ability to extract oxygen from the blood during periods of reduced blood flow. oup.com

Table 1: Effects of this compound on Oxygen Delivery Parameters in a Hypoxemic Newborn Lamb Model

| Parameter | Effect of Nitroprusside Infusion during Hypoxemia |

|---|---|

| Mean Arterial Blood Pressure | Decreased (39% reduction) |

| Blood Flow to Heart | Decreased |

| Blood Flow to Brain | Decreased |

| Blood Flow to Kidneys | Decreased |

| Blood Flow to Carcass | Decreased |

| Oxygen Delivery to Brain | Decreased |

| Oxygen Delivery to Kidneys | Decreased |

| Oxygen Delivery to Stomach | Decreased |

| Oxygen Delivery to Carcass | Decreased |

| Oxygen Content | Not Affected |

| Heart Rate | Not Affected |

Data derived from a study on chronically catheterized newborn lambs. nih.gov The study used radioactive microspheres to measure blood flow.

Assessment and Monitoring in Research Models

The assessment and monitoring of methemoglobinemia in research models are crucial for understanding its dynamics and evaluating potential therapeutic interventions. Traditional methods for diagnosing and monitoring patients with hypoxemia include pulse oximetry, arterial blood gas analysis, and co-oximetry. physiology.orgnih.gov However, pulse oximetry can be unreliable in the presence of methemoglobinemia because methemoglobin absorbs light at the wavelengths used by these devices, leading to inaccurate oxygen saturation readings. physiology.org Similarly, arterial blood gas analysis may show a normal partial pressure of oxygen (Po₂) even with high levels of methemoglobin. nih.gov

Co-oximetry is considered the gold standard for monitoring methemoglobinemia. physiology.orgescholarship.org This laboratory technique can differentiate between various hemoglobin derivatives, including oxyhemoglobin, deoxyhemoglobin, carboxyhemoglobin, and methemoglobin, providing a more accurate assessment. However, co-oximetry is an invasive procedure requiring blood samples and can be costly. nih.gov

To overcome the limitations of traditional methods, noninvasive spectrophotometric techniques are being explored in research settings. Broadband Diffuse Optical Spectroscopy (DOS) is one such promising technique. escholarship.orgresearchgate.net It combines multi-frequency domain photon migration with near-infrared spectroscopy to quantitatively measure tissue absorption and scattering spectra. researchgate.net This allows for the noninvasive, real-time monitoring of multiple chromophores in tissue, including methemoglobin. researchgate.net Research has demonstrated that broadband DOS can detect and monitor the formation and resolution of methemoglobinemia in animal models, such as rabbits. physiology.orgescholarship.orgresearchgate.net Another noninvasive approach that has been investigated is spectral diffuse reflectance, which has been used to simultaneously quantify methemoglobin, oxygenated hemoglobin, and deoxygenated hemoglobin in rats. nih.gov These advanced techniques hold the potential for more effective monitoring and treatment of methemoglobinemia in both research and clinical settings. nih.govresearchgate.net

Research into Mitigation and Antidotal Strategies

Hydroxocobalamin (B81358) and Cyanide Binding Studies

The metabolism of this compound releases cyanide ions, which can lead to toxicity. nih.govdrugbank.com Hydroxocobalamin, a form of vitamin B12, has been extensively researched as an antidote for cyanide poisoning due to its ability to directly bind with cyanide. hhs.govnih.govmdpi.com

The mechanism of action involves the cobalt ion within the hydroxocobalamin molecule. hhs.gov This cobalt ion has a high affinity for cyanide and can readily bind to it, forming cyanocobalamin, a non-toxic compound that is then excreted in the urine. hhs.govmdpi.com Each molecule of hydroxocobalamin can bind one cyanide ion. hhs.gov

Studies have demonstrated the efficacy of hydroxocobalamin in preventing cyanide toxicity associated with this compound administration. nih.govresearchgate.net In one study involving patients receiving this compound, the concurrent administration of hydroxocobalamin significantly reduced both red blood cell and plasma cyanide levels compared to patients who received nitroprusside alone. nih.govresearchgate.net This research showed that hydroxocobalamin effectively prevents the transfer of cyanide from red blood cells and plasma to the tissues, thereby mitigating toxicity. nih.govresearchgate.net Animal studies in dogs have also confirmed that hydroxocobalamin is a powerful antidote that prevents this compound-induced cyanide toxicity. hhs.govresearchgate.net

Table 2: Effect of Hydroxocobalamin on Cyanide Levels in Patients Receiving this compound

| Group | Red-Cell Cyanide Level (microgram per 100 ml) | Plasma Cyanide Level (microgram per 100 ml) |

|---|---|---|

| Nitroprusside Alone | 83.44 +/- 23.12 | 3.51 +/- 1.01 |

| Nitroprusside + Hydroxocobalamin | 33.18 +/- 17.29 | 2.18 +/- 0.65 |

Data from a study investigating the role of hydroxocobalamin in preventing cyanide intoxication from this compound. nih.govresearchgate.net

Sodium Thiosulfate as a Sulfur Donor in Cyanide Detoxification

Sodium thiosulfate is another key agent researched for mitigating cyanide toxicity from this compound. Its mechanism of action is fundamentally different from that of hydroxocobalamin. The body has an endogenous pathway for detoxifying cyanide, which involves the enzyme rhodanese. nih.govnih.gov This mitochondrial enzyme catalyzes the transfer of a sulfur atom to the cyanide ion, converting it into the much less toxic thiocyanate, which is then eliminated through the urine. sterimaxinc.comdrugbank.comncats.io

The rate-limiting factor in this natural detoxification process is the availability of a suitable sulfur donor. medsinfo.com.aunih.gov Sodium thiosulfate serves as an exogenous sulfur donor, thereby enhancing the body's capacity to detoxify cyanide. ncats.iomedsinfo.com.aumedsafe.govt.nz By providing the necessary sulfur substrate, sodium thiosulfate accelerates the conversion of cyanide to thiocyanate, preventing the accumulation of toxic cyanide levels. nih.govmedsinfo.com.au

Research has shown that the co-administration of sodium thiosulfate with this compound can significantly increase the body's ability to eliminate cyanide. sterimaxinc.comnih.gov Studies in animal models have demonstrated that the administration of sodium thiosulfate is effective against severe cyanide poisoning. researchgate.net

Research on Other Potential Antidotal Approaches

Beyond hydroxocobalamin and sodium thiosulfate, research continues to explore other potential antidotal strategies for cyanide toxicity. One area of investigation involves agents that induce methemoglobinemia, such as sodium nitrite (B80452). mdpi.comresearchgate.net The principle behind this approach is that the ferric iron in methemoglobin has a high affinity for cyanide, effectively sequestering it from cytochrome oxidase in the mitochondria and forming cyanmethemoglobin. mdpi.commedsinfo.com.aumedsafe.govt.nz Amyl nitrite has also been studied for its ability to induce methemoglobinemia. wjgnet.com

More recently, novel antidotes are being developed. One such experimental agent is sodium sulfanegen (B1261476). nih.gov This compound has shown promise in animal models, such as juvenile pigs, by reversing the toxic effects of lethal doses of this compound. nih.gov In these studies, sulfanegen sodium normalized blood lactate levels and hemodynamic variables, leading to survival, whereas placebo-treated animals did not survive. nih.gov

Another compound under investigation is cobinamide. wjgnet.com Research in mice suggests that cobinamide may be more effective than hydroxocobalamin, sodium thiosulfate, and sodium nitrite in treating cyanide poisoning. wjgnet.com A key advantage of cobinamide is its potential for administration through various routes, including oral and inhalation, which would be beneficial in mass casualty scenarios. wjgnet.com

Advanced Analytical and Methodological Research

Spectroscopic Techniques for Chemical Characterization and Mechanism Studies

Spectroscopy plays a pivotal role in the analysis of sodium nitroprusside dihydrate, offering insights into its electronic structure, molecular vibrations, and the environment of the central iron atom.

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a crucial technique for studying species with unpaired electrons. While the ground state of the [Fe(CN)₅NO]²⁻ anion is a diamagnetic low-spin d⁶ system, EPR spectroscopy has been instrumental in observing a paramagnetic long-lived metastable state. wikipedia.org This technique is particularly valuable for investigating the mechanisms of nitric oxide (NO) release and the interactions of this compound with biological molecules.

Research has employed EPR to study the photo-induced release of NO from this compound, where spin trapping techniques reveal the characteristic triplet signal of NO free radicals. vibgyorpublishers.orgvibgyorpublishers.org Furthermore, EPR has been used to identify and monitor paramagnetic metabolites when this compound is administered in biological systems. nih.gov Studies have successfully identified species such as nitrosylhemoglobin (HbFe(II)NO) and investigated the equilibrium involving reduced paramagnetic intermediates like [Fe(II)(CN)₅NO]³⁻ and [Fe(II)(CN)₄NO]²⁻. nih.gov The interaction with sulfhydryl-containing molecules, such as cysteine and glutathione (B108866), has also been explored, with EPR detecting the formation of the reduced this compound radical as a key intermediate in the electron-transfer process. researchgate.net

Table 1: Paramagnetic Species in this compound Research Detected by EPR Spectroscopy

| Species Detected | Context of Study | Significance | Reference(s) |

|---|---|---|---|

| Metastable [Fe(CN)₅NO]²⁻ | Structural characterization | Reveals a paramagnetic excited state of the anion. | wikipedia.org |

| NO free radical | Photo-induced decomposition | Direct evidence of nitric oxide release upon photoirradiation. | vibgyorpublishers.orgvibgyorpublishers.org |

| Nitrosylhemoglobin (HbFe(II)NO) | In vivo metabolism studies | An index of the bioconservative pathway of NO. | nih.gov |

| Reduced SNP radical | Reaction with thiols (e.g., GSH) | Key intermediate in the sulfhydryl-mediated NO release mechanism. | researchgate.net |

| [Fe(II)(CN)₄NO]²⁻ | Reaction with cysteine; potential intermediate | A further reduced radical species observed in reactions with specific thiols. | researchgate.net |

UV-Visible (UV-Vis) spectroscopy is a fundamental technique for the quantitative analysis, purity assessment, and study of degradation kinetics of this compound dihydrate. The United States Pharmacopeia (USP) standards specify the use of UV-Vis spectroscopy for purity assessment, requiring a purity of ≥99.0%.

The electronic spectrum of the unaltered nitroprusside anion is characterized by distinct absorption maxima that are sensitive to changes in the complex. nih.gov A specific spectrophotometric method for analysis utilizes the molar absorptivity at the maxima around 394 nm and 498 nm, which are attributed to metal d → π* NO transitions and are indicative of the intact complex. nih.gov

The stability of this compound solutions is a critical factor, as the compound degrades upon exposure to light, releasing the nitrosyl ligand and cyanide ions. sigmaaldrich.com This photodegradation can be effectively monitored using UV-Vis spectroscopy. nih.gov Studies have shown that upon exposure to light, one species in the degradation sequence exhibits an increased molar absorptivity at the 394 nm peak, while the absorptivity at the 498 nm maximum remains unchanged. nih.gov For quantitative determination, this compound can also be derivatized. A coupling reaction with diazotized p-nitroaniline in a basic medium forms an intense yellow product, with absorbance maxima at 278 nm and 396 nm, depending on the concentration of nitroprusside. scispace.comresearchgate.net

Table 2: Characteristic UV-Vis Absorbance Maxima for this compound and Related Species

| Species | Wavelength (λmax) | Context | Reference(s) |

|---|---|---|---|

| Unaltered this compound | 394 nm, 498 nm | Indicative of the intact [Fe(CN)₅NO]²⁻ complex. | nih.gov |

| Photodegradation Intermediate | Increased absorbance at 394 nm | Observed during exposure of aqueous solutions to light. | nih.gov |

| SNP-DPNA* Coupled Product (Low Conc.) | ~278 nm | Spectrophotometric determination via chemical derivatization. | scispace.comresearchgate.net |

| SNP-DPNA* Coupled Product (High Conc.) | ~396 nm | Spectrophotometric determination via chemical derivatization. | scispace.comresearchgate.net |

*DPNA: Diazotized p-nitroaniline

Infrared (IR) spectroscopy is a powerful, non-destructive technique used for the structural analysis of this compound dihydrate by identifying the characteristic vibrational frequencies of its functional groups. The most significant bands in the IR spectrum correspond to the stretching vibrations of the cyanide (C≡N) and nitrosyl (N=O) ligands.

The N-O stretching frequency (νNO) is particularly informative about the nature of the iron-nitrosyl bond. It is observed at a relatively high frequency, typically around 1947 cm⁻¹ wikipedia.org or within the 1930-1980 cm⁻¹ range, which is indicative of a complex containing an NO⁺ ligand and an iron center in the +2 oxidation state. The C≡N stretching frequencies (νCN) are found in the region of 2125-2190 cm⁻¹.